molecular formula C20H16N2O5 B1684218 10-Hydroxycamptothecin CAS No. 19685-09-7

10-Hydroxycamptothecin

Cat. No. B1684218
CAS RN: 19685-09-7
M. Wt: 364.4 g/mol
InChI Key: HAWSQZCWOQZXHI-FQEVSTJZSA-N
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Description

10-Hydroxycamptothecin (10-HCPT) is a pyranoindolizinoquinoline . It is a natural product found in Nothapodytes nimmoniana, Fusarium solani, and Camptotheca acuminata . It has a broad spectrum of anticancer activity through inhibition of DNA topoisomerase I .


Synthesis Analysis

10-Hydroxycamptothecin can be synthesized from camptothecin through oxidation and photo-activation . A new chemical synthesis of SN38, the active metabolite of the camptothecin prodrug irinotecan, has been achieved in 12 steps from simple, commercially available starting materials .


Molecular Structure Analysis

The molecular structure of 10-Hydroxycamptothecin has been characterized by elemental analysis (EA), mass spectroscopy (MS), infrared spectrscopy(IR), and ID and 2D nuclear magnetic resonance spectrometry (NMR) .


Chemical Reactions Analysis

Time-resolved and steady-state emission characterization of 10-Hydroxycamptothecin reveals a rich but less complex proton-transfer behavior than its parent hydroxyquinoline .

Scientific Research Applications

Anticancer Properties

10-Hydroxycamptothecin (10-HCPT) has shown significant promise as an anticancer drug. It inhibits topoisomerase I, which is essential in DNA replication and transcription, making it effective against various cancers. For instance, it has been found to exhibit a broad spectrum of anticancer activity in vitro and in vivo, particularly against hepatoma cells. This effect is achieved by inducing apoptosis and cell cycle disturbance in cancer cells (Zhang, Qing, & Xu, 1999). Moreover, 10-HCPT has been used in combination with other agents, such as tetrandrine, in liposome complexes to enhance its bioavailability and prolong its treatment time in vivo (Shuang, Wang, Mao, Zou, & Ping, 2019).

Development of Drug Delivery Systems

Advances in nanotechnology have facilitated the development of new drug delivery systems for 10-HCPT. These systems aim to improve the stability and water solubility of the drug, thereby enhancing its anticancer effects. For example, a study explored the use of recombinant high-density lipoprotein (HDL) nanoparticles reconstituted with apolipoprotein AI cysteine mutants as delivery vehicles for 10-HCPT. This approach showed increased drug concentration in major organs and enhanced cytotoxicity in cancer cells (Zhang & Chen, 2010).

Antitumor Nano-Drug Delivery Systems

The development of antitumor nano-drug delivery systems using 10-HCPT has gained significant attention. These systems significantly improve the stability and solubility of HCPT, enhancing its therapeutic effect. For instance, nanocrystals of 10-HCPT have been developed using a stabilizer-free and organic solvent-free method, which showed enhanced drug accumulation in tumors and better anticancer efficacy in animal models (Yang, Liu, Zhao, Han, Guo, Kuang, & Wang, 2016).

Applications in Traditional Chinese Medicine

10-HCPT has also been explored in the context of traditional Chinese medicine. For example, a study investigated the combination of 10-HCPT with Platycodonis Radix and Glycyrrhizae Radix et Rhizoma, common traditional Chinese medicines, to enhance the drug's distribution in tissues and its antitumor efficacy. This approach showed promising results in increasing the concentration of HCPT in tissues and enhancing its anticancer effect (Zhang, Li, Du, Yang, Li, Chen, & Liang, 2019).

Plant-Derived Insecticide

Apart from its application in cancer therapy, 10-HCPT has been identified as a plant-derived insecticide. It has shown significant effects in initiating the intrinsic mitochondrial pathway in insect cells, providing a basis for its application in pest control (Pan, Hu, Song, Yi, Wang, Yang, & Wang, 2016).

Safety And Hazards

When handling 10-Hydroxycamptothecin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Future Directions

The cytotoxicity of the RSV-MNIONPs in the presence of an external magnetic field is higher than that of the RSV, indicating enhanced cellular uptake in their encapsulated states, and can be considered an appropriate carrier with a great potential for future usage in cancer therapy .

properties

IUPAC Name

(19S)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c1-2-20(26)14-7-16-17-11(5-10-6-12(23)3-4-15(10)21-17)8-22(16)18(24)13(14)9-27-19(20)25/h3-7,23,26H,2,8-9H2,1H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWSQZCWOQZXHI-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00941444
Record name 4-Ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
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Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Hydroxycamptothecin

CAS RN

19685-09-7
Record name Hydroxycamptothecin
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Record name 10-Hydroxycamptothecin
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Record name 10-hydroxycamptothecin
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Record name 10-Hydroxycamptothecin
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Record name 4-Ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
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Record name 10-Hydroxycamptothecin
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Record name 10-HYDROXYCAMPTOTHECIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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